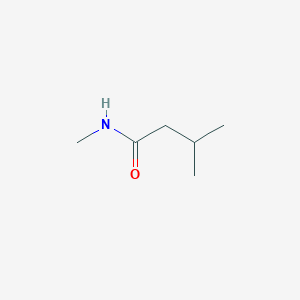

n,3-dimethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

N,3-dimethylbutanamide |

InChI |

InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |

InChI Key |

GFWZPTGIVKRQNM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC |

Canonical SMILES |

CC(C)CC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N,3-dimethylbutanamide (CAS: 21458-36-6)

Audience: Researchers, scientists, and drug development professionals.

Compound Identification and Properties

N,3-dimethylbutanamide, also known as N-methylisovaleramide, is a simple aliphatic secondary amide. Its identity and fundamental chemical properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided to ensure accurate tracking and referencing in research and procurement.

| Identifier | Value | Citation |

| CAS Number | 21458-36-6 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₃NO | [2] |

| SMILES | CC(C)CC(=O)NC | [1] |

| InChI | InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) | [1] |

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties. Note the prevalence of computed data due to a lack of extensive experimental characterization in the literature.

| Property | Value | Type | Citation |

| Molecular Weight | 115.17 g/mol | Computed | [1] |

| XLogP3 | 0.8 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

| Topological Polar Surface Area | 29.1 Ų | Computed | [1] |

| Complexity | 78.6 | Computed | [1] |

| Kovats Retention Index | 1069 (Standard non-polar) | Experimental | [1] |

Synthesis and Experimental Protocols

General Synthesis Protocol: Amide Formation

This protocol describes a general laboratory procedure for the synthesis of this compound from 3-methylbutanoyl chloride and methylamine (B109427).

Materials:

-

3-Methylbutanoyl chloride

-

Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) or pyridine (B92270) (as an acid scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 3-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (1.1 eq) and triethylamine (1.2 eq) to the cooled solution of the acid chloride. The reaction is exothermic and may form a precipitate (triethylamine hydrochloride).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acid chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

The following diagram illustrates the general workflow for this synthesis and purification process.

References

An In-depth Technical Guide to the Molecular Structure of N,3-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of N,3-dimethylbutanamide, a secondary amide of interest in various chemical and pharmaceutical research contexts.

Molecular Structure and Identification

This compound is an acyclic amide with a branched alkyl chain. Its structure consists of a butanamide backbone with a methyl group attached to the nitrogen atom (N-methyl) and another methyl group at position 3 of the butyl chain.

Figure 1. 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | [1] |

| CAS Number | 21458-36-6 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| Canonical SMILES | CC(C)CC(=O)NC | [1][2] |

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N |[1] |

Physicochemical and Computed Properties

The following table summarizes key computed properties that are valuable for understanding the molecule's behavior in various chemical and biological systems, including its solubility, permeability, and potential for intermolecular interactions.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| XLogP3 (Octanol-Water Partition Coefficient) | 0.8 | [1] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 78.6 | [2] |

| Monoisotopic Mass | 115.099714038 Da |[2] |

Experimental Protocols

A standard and reliable method for the synthesis of this compound is the amidation of 3-methylbutanoic acid with methylamine (B109427). This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Protocol: Amidation via Acyl Chloride Intermediate

This protocol is a common laboratory procedure for forming amides.[3]

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-methylbutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Slowly add 1.1 to 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride at 0 °C.

-

Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases. This indicates the formation of the intermediate, 3-methylbutanoyl chloride.

-

Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.

-

-

Amidation Reaction:

-

Dissolve the crude 3-methylbutanoyl chloride in a fresh portion of anhydrous dichloromethane.

-

In a separate flask, prepare a solution of 2.2 equivalents of methylamine in dichloromethane. An excess is used to react with the acyl chloride and to neutralize the HCl by-product.

-

Cool the acyl chloride solution to 0 °C in an ice bath.

-

Slowly add the methylamine solution dropwise to the stirred acyl chloride solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Figure 2. General workflow for the synthesis of this compound.

Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule.

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H |

| ~ 2.80 | Doublet | 3H | N-CH ₃ |

| ~ 2.10 | Doublet | 2H | -CH ₂-C=O |

| ~ 2.00 | Multiplet | 1H | -CH (CH₃)₂ |

| ~ 0.95 | Doublet | 6H | -CH(C H₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 173 | C =O (Amide Carbonyl) |

| ~ 50 | -C H₂-C=O |

| ~ 26 | N-C H₃ |

| ~ 25 | -C H(CH₃)₂ |

| ~ 22 | -CH(C H₃)₂ |

Table 5: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3300 (broad) | N-H Stretch | Secondary Amide |

| ~ 2960 - 2870 | C-H Stretch | Alkyl Groups |

| ~ 1640 (strong) | C=O Stretch (Amide I band) | Secondary Amide |

| ~ 1550 | N-H Bend (Amide II band) | Secondary Amide |

Mass Spectrometry: In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 115. Key fragmentation patterns would likely involve the cleavage of the amide bond and loss of alkyl fragments.

References

An In-depth Technical Guide to the Physical Properties of N,3-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N,3-dimethylbutanamide (CAS RN: 21458-36-6). Due to a lack of experimentally determined data for this specific compound in publicly available literature, this guide also includes computed properties and, for comparative purposes, the experimental physical properties of its close isomer, N,N-dimethylbutanamide. Furthermore, detailed, generalized experimental protocols for determining the key physical properties of amides are provided to aid researchers in the physical characterization of this compound or similar compounds.

Compound Identification

This compound is a secondary amide with the molecular formula C₆H₁₃NO.[1][2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21458-36-6[3] |

| Molecular Formula | C₆H₁₃NO[2] |

| Molecular Weight | 115.17 g/mol [2][4] |

| Canonical SMILES | CC(C)CC(=O)NC[4] |

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N[4] |

Physical Properties

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol | PubChem[4] |

| XLogP3 | 0.8 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 115.099714038 Da | PubChem[4] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |

| Complexity | 78.6 | PubChem[3] |

For the purpose of providing a contextual reference, the following table presents the experimentally determined physical properties of the structural isomer, N,N-dimethylbutanamide.

| Property | Value | Conditions |

| Melting Point | -40 °C | - |

| Boiling Point | 186 °C | - |

| Density | 0.9064 g/cm³ | 25 °C[5] |

| Refractive Index | 1.4391 | 25 °C[5] |

| Solubility | Very soluble in acetone, benzene, diethyl ether, and ethanol. | - |

Experimental Protocols for Physical Property Determination

The following are generalized protocols for the experimental determination of the primary physical properties of amides, which can be applied to this compound.

The melting point of a solid amide can be determined with a melting point apparatus or a Thiele tube. This method relies on heating a small sample in a capillary tube and observing the temperature range over which the substance melts.

Protocol:

-

Sample Preparation: A small amount of the dry, solid amide is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample.

-

Packing the Sample: The capillary tube is inverted and tapped gently to move the sample to the closed end. The tube can be dropped through a larger glass tube to facilitate packing. The final packed sample height should be 2-3 mm.

-

Measurement:

-

Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then placed in a Thiele tube containing mineral oil. The Thiele tube is heated slowly and evenly.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

The boiling point of a liquid amide can be determined through distillation or by using a reflux apparatus.

Protocol (Distillation):

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: The liquid amide (at least 5 mL) and a few boiling chips are added to the distillation flask. The flask is heated gently.

-

Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation head. The temperature is recorded when the liquid is boiling and a steady stream of distillate is being collected. This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

The density of a liquid amide can be determined by measuring the mass of a known volume.

Protocol:

-

Tare a Pycnometer: A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed accurately.

-

Fill with Sample: The pycnometer is filled with the liquid amide, ensuring there are no air bubbles.

-

Equilibrate and Weigh: The filled pycnometer is placed in a constant temperature bath (e.g., 25°C) to reach thermal equilibrium. The pycnometer is then removed, dried on the outside, and weighed.

-

Calculation: The density is calculated by dividing the mass of the amide by the volume of the pycnometer.

This protocol provides a qualitative assessment of an amide's solubility in a given solvent.

Protocol:

-

Sample Preparation: A small, measured amount of the amide (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL of water) is added to the test tube.

-

Observation: The mixture is agitated vigorously for 1-2 minutes. The sample is observed to determine if it has dissolved completely, is partially soluble, or is insoluble.

-

Heating (Optional): If the amide is insoluble at room temperature, the test tube can be gently heated to observe if solubility increases with temperature.

Synthesis of this compound

A general method for the synthesis of secondary amides involves the reaction of a carboxylic acid or its derivative (like an acyl chloride or anhydride) with a primary amine. For this compound, this would typically involve the reaction of 3-methylbutanoic acid or 3-methylbutanoyl chloride with methylamine.

A generalized synthesis protocol for a similar amide is as follows:

-

Reactant Dissolution: The carboxylic acid is dissolved in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Amine and Base Addition: The primary amine (e.g., methylamine) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.

-

Coupling Agent: A solution of a coupling agent (e.g., EDC/HOBt) in DCM is added dropwise at 0°C.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours, with the progress monitored by TLC.

-

Workup and Purification: The reaction mixture is washed with an aqueous bicarbonate solution and brine. The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and physical characterization of an uncharacterized amide like this compound.

Caption: Synthesis and physical characterization workflow.

References

Synthesis of N,3-dimethylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for N,3-dimethylbutanamide, a valuable amide in organic synthesis. This document outlines two primary synthetic methodologies, including detailed experimental protocols, and presents expected characterization data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and development of related compounds.

Core Synthesis Pathways

The synthesis of this compound can be approached through two primary and reliable routes, both starting from readily available precursors. The choice of pathway may depend on factors such as starting material availability, desired purity, and scale of the reaction.

Pathway 1: Amidation of 3-Methylbutanoic Acid with Methylamine (B109427)

This pathway involves the direct coupling of 3-methylbutanoic acid with methylamine, typically facilitated by a coupling agent to enhance reaction efficiency and yield.

Pathway 2: Acylation of Methylamine with 3-Methylbutyryl Chloride

This classic method involves the reaction of a reactive acid chloride with methylamine, generally providing a high yield of the corresponding amide.

Data Presentation

The following tables summarize the key quantitative data associated with the starting materials and the final product, this compound.[1]

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methylbutanoic Acid | C₅H₁₀O₂ | 102.13 | 176-177 | 0.938 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | -6.3 | 0.9 |

| 3-Methylbutyryl Chloride | C₅H₉ClO | 120.58 | 116 | 1.014 |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | C₁₃H₂₂N₂ | 206.33 | 122-124 (at 11 mmHg) | 0.914 |

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight ( g/mol ) | 115.17 |

| CAS Number | 21458-36-6 |

Experimental Protocols

The following are detailed experimental protocols for the two primary synthesis pathways. These protocols are based on established methodologies for amide synthesis and have been adapted for the specific synthesis of this compound.[2][3][4]

Protocol 1: Synthesis of this compound via DCC Coupling

This protocol details the synthesis of this compound from 3-methylbutanoic acid and methylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent.[2][3][4]

Materials:

-

3-Methylbutanoic acid

-

Methylamine (40% solution in water)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-methylbutanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

-

Addition of Amine: Cool the solution to 0 °C in an ice bath. To the stirred solution, add methylamine (40% solution in water, 1.1 eq) dropwise.

-

Coupling Reaction: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Synthesis of this compound from 3-Methylbutyryl Chloride

This protocol describes the synthesis of this compound by the acylation of methylamine with 3-methylbutyryl chloride.

Materials:

-

3-Methylbutyryl chloride

-

Methylamine (40% solution in water)

-

Diethyl ether

-

Sodium hydroxide (B78521) (1 M)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (40% solution in water, 2.2 eq) in diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Addition of Acid Chloride: Add 3-methylbutyryl chloride (1.0 eq) dropwise to the stirred methylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M NaOH (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: Further purification can be achieved by distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Caption: Synthesis of this compound via DCC coupling.

Caption: Synthesis of this compound from 3-methylbutyryl chloride.

Caption: General experimental workflow for amide synthesis.

References

An In-depth Technical Guide to N,3-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,3-Dimethylbutanamide is a chemical compound belonging to the amide functional group. Its structure consists of a butanamide backbone with two methyl group substituents, one on the nitrogen atom (N) and another at the third carbon position (3). This guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and relevant data for research and development purposes.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for understanding its behavior in various experimental settings.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C6H13NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| CAS Number | 21458-36-6 | Guidechem |

| Canonical SMILES | CC(C)CC(=O)NC | PubChem[1] |

| InChI Key | GFWZPTGIVKRQNM-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 115.099714038 Da | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Synthesis of this compound: A Generalized Experimental Protocol

Reaction Scheme:

3-Methylbutanoic acid + Methylamine (B109427) → this compound + Water

Materials and Reagents:

-

3-Methylbutanoic acid

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

A coupling agent (e.g., DCC, EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))

-

Aqueous HCl solution (for workup)

-

Saturated aqueous NaHCO3 solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanoic acid (1.0 equivalent) and dissolve it in an appropriate anhydrous solvent such as DCM or THF.

-

Addition of Base and Amine: Add a suitable base like triethylamine (1.1-1.5 equivalents) to the solution. Subsequently, add methylamine (1.0-1.2 equivalents) to the reaction mixture.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the coupling agent (e.g., EDC, 1.1-1.3 equivalents) in the anhydrous solvent. This solution is then added dropwise to the main reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, the mixture is typically filtered to remove any solid byproducts (e.g., urea (B33335) byproduct if DCC or EDC is used).

-

The filtrate is then washed sequentially with a dilute aqueous HCl solution, saturated aqueous NaHCO3 solution, and brine.

-

The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can then be purified by a suitable method, most commonly column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. This suggests that the compound may not have been extensively studied for its pharmacological or biological effects, or it may be a relatively novel or uncharacterized molecule in the context of drug discovery and development. Therefore, no signaling pathway diagrams can be provided at this time.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides foundational information on this compound, including its chemical properties and a generalized synthesis protocol. The absence of data on its biological activity presents an opportunity for novel research in the fields of pharmacology and drug discovery. The provided experimental workflow can serve as a starting point for the chemical synthesis and subsequent investigation of this compound.

References

Spectroscopic Data of N,3-dimethylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,3-dimethylbutanamide. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational chemistry methods. It also outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable for the analysis of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | Broad Singlet | 1H | N-H |

| ~2.7 | Doublet | 3H | N-CH₃ |

| ~2.1-2.2 | Multiplet | 1H | CH (CH₃)₂ |

| ~1.9-2.0 | Doublet | 2H | CH₂ -C=O |

| ~0.9 | Doublet | 6H | CH(CH₃ )₂ |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O |

| ~50 | C H₂-C=O |

| ~26 | N-C H₃ |

| ~25 | C H(CH₃)₂ |

| ~22 | CH(C H₃)₂ |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H Stretch |

| ~2960, ~2870 | C-H Stretch (Aliphatic) |

| ~1640 | C=O Stretch (Amide I) |

| ~1550 | N-H Bend (Amide II) |

| ~1465 | C-H Bend (CH₃, CH₂) |

| ~1370 | C-H Bend (Isopropyl) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 72 | [M - C₃H₇]⁺ |

| 58 | [CH₃NHCOCH₂]⁺ |

| 44 | [CH₃CONH₂]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract atmospheric and solvent absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a vacuum, causing ionization and fragmentation of the molecules.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

N,3-dimethylbutanamide solubility profile

An In-Depth Technical Guide to the Solubility Profile of N,3-dimethylbutanamide

Introduction

This compound (CAS No. 21458-36-6) is a chemical compound with the molecular formula C6H13NO.[1] As a simple amide, understanding its solubility is crucial for researchers, scientists, and drug development professionals in applications ranging from reaction chemistry to formulation and biological assays. This technical guide provides a summary of the available data on the solubility and physicochemical properties of this compound. It is important to note that specific experimental solubility data for this compound is limited in publicly available literature. Therefore, this guide also includes data on related structural isomers to provide a broader context for estimating its behavior in various solvents.

Physicochemical Properties of this compound

A summary of the key computed and experimental properties for this compound is provided below. This data is essential for understanding its general chemical behavior.

| Property | Value | Source |

| CAS Number | 21458-36-6 | [1][2] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Solubility Profile

Solubility Data for Isomer: N,N-dimethylbutanamide (CAS: 760-79-2)

This isomer shows significantly different substitution on the nitrogen atom, which greatly influences its solubility, particularly in water.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 110 g/L (Very Soluble) | [3] |

| Acetone | Not Specified | Very Soluble | [4] |

| Benzene | Not Specified | Very Soluble | [4] |

| Diethyl Ether | Not Specified | Very Soluble | [4] |

| Ethanol | Not Specified | Very Soluble | [4] |

Solubility Data for Isomer: N-ethyl-2,2-diisopropylbutanamide (CAS: 51115-70-9)

Known as cooling agent WS-27, its bulky alkyl groups make it far less water-soluble.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 25 | 48.39 mg/L (Estimated) | [5] |

| Water | Not Specified | Practically insoluble or insoluble | [6][7][8][9] |

| Ethanol | Not Specified | Soluble | [6][7][8] |

| Ether | Not Specified | Soluble | [7][8] |

| Benzene | Not Specified | Soluble | [7][8] |

Experimental Protocols: Solubility Determination

While specific protocols used for this compound are not published, a standard and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This protocol is recommended for generating reliable solubility data.

Standard Operating Procedure: Shake-Flask Method

-

Preparation : An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed, thermostated vessel (e.g., a glass flask).

-

Equilibration : The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains, indicating saturation.

-

Phase Separation : After equilibration, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification : A precise aliquot of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of the solute in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of mg/mL, g/L, or mol/L.

Visualized Workflow: Solubility Determination

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While the solubility profile of this compound is not well-documented, an analysis of its structural isomers provides critical insights. The N,N-dimethyl isomer is highly soluble in water, whereas bulkier alkyl substituents, as seen in N-ethyl-2,2-diisopropylbutanamide, lead to poor aqueous solubility. Based on its structure and computed XLogP3 of 0.8, this compound is predicted to have moderate solubility in water and good solubility in organic solvents like ethanol. However, this must be confirmed through empirical testing using standardized protocols such as the shake-flask method outlined in this guide. For professionals in research and drug development, direct experimental determination of solubility remains the gold standard for accurate formulation and application.

References

- 1. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. N,N-dimethylbutanamide [chemister.ru]

- 5. N-ethyl-2,2-diisopropyl butanamide, 51115-70-9 [thegoodscentscompany.com]

- 6. N-Ethyl-2,2-diisopropylbutanamide | C12H25NO | CID 3016598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE [handomchemicals.com]

- 9. Food safety and quality: details [fao.org]

N,3-dimethylbutanamide chemical formula and weight

An in-depth analysis of N,3-dimethylbutanamide reveals a compound with specific chemical properties. This guide serves as a core technical resource for researchers, scientists, and professionals in drug development, providing essential data on its chemical formula and molecular weight.

Chemical Identity and Properties

This compound is an organic compound with a straightforward molecular structure. The key quantitative data for this molecule are summarized below, providing a foundational understanding for any experimental or developmental work.

| Property | Value | Source |

| Chemical Formula | C6H13NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Monoisotopic Mass | 115.099714038 | [2] |

Experimental Protocols and Signaling Pathways

Due to the absence of this detailed information, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible at this time. The development of such a technical whitepaper would necessitate access to proprietary research or the execution of primary experimental work.

References

N,3-Dimethylbutanamide: An Obscure Compound with Limited Public Data

Despite a clear chemical identity, N,3-dimethylbutanamide remains a molecule with a virtually nonexistent public footprint in the scientific literature. An extensive search for its discovery, history of synthesis, medicinal chemistry applications, and pharmacological properties has yielded no significant findings. This suggests that the compound is likely a niche chemical intermediate, a theoretical molecule with limited practical application, or a proprietary compound whose research has not been disclosed publicly.

Basic chemical identifiers for this compound are available. It is registered under the CAS number 21458-36-6 and has the molecular formula C6H13NO.[1] Its molecular weight is approximately 115.17 g/mol .[2][3] The compound is also known by its synonym, N-Methylisovaleramide.[2]

However, beyond these fundamental data points, the trail of public information grows cold. There are no readily accessible scientific papers detailing its initial discovery or the historical evolution of its synthesis. Efforts to uncover any exploration of its potential in medicinal chemistry, including structure-activity relationship studies or target identification, have been unsuccessful. Similarly, there is a complete absence of published pharmacological data, leaving its mechanism of action, if any, entirely unknown.

While searches were conducted for related compounds, the information found for molecules such as N,N-dimethylbutanamide or 3,3-dimethylbutanamide (B1266541) is not applicable to this compound due to structural differences that would fundamentally alter its chemical and biological properties.

The lack of available information prevents the creation of an in-depth technical guide as requested. Key components such as experimental protocols, quantitative data for tabulation, and signaling pathways for visualization do not exist in the public domain. It is possible that research on this compound has been conducted by private entities for proprietary purposes and has not been published. Without access to such internal research, a comprehensive technical whitepaper on the discovery and history of this compound cannot be compiled.

References

In-depth Technical Guide: N,3-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,3-dimethylbutanamide, including its synonyms, chemical identifiers, and key physicochemical properties. The information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C6H13NO.[1][2][3] It is also known by a variety of synonyms and identifiers, which are crucial for accurate database searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Systematic Name | This compound |

| CAS Number | 21458-36-6[1][2] |

| Other Names | Butanamide, N,3-dimethyl-[1][2] |

| N-Methylisovaleramide[2] | |

| N-methyl-3-methylbutanoicamide[2] | |

| PubChem CID | 528604[1] |

| InChI | InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8)[1][2] |

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)CC(=O)NC[1][2] |

Trade Names

A thorough search of chemical supplier databases, patent literature, and safety data sheets did not reveal any specific trade names for this compound. This suggests that the compound is primarily available as a research chemical and is not widely marketed under a commercial trade name.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 115.176 g/mol | [1] |

| Molecular Formula | C6H13NO | [1][2] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 115.099714038 | [1] |

| Monoisotopic Mass | 115.099714038 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 78.6 | [1] |

Experimental Data and Protocols

Despite a comprehensive literature search, no detailed experimental protocols for the application of this compound in biological assays or as a therapeutic agent were found. The compound is mentioned in the scientific literature, for instance, in the context of synthesizing novel antitumor agents and antibody-drug conjugates.[4][5] However, these sources describe the synthesis of this compound as an intermediate or analogue, rather than its subsequent experimental use or biological evaluation.

Therefore, this guide cannot provide specific experimental protocols for the use of this compound. Researchers interested in the applications of this compound would need to develop their own experimental designs based on its chemical structure and properties.

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. The lack of published research in this area means that its mechanism of action, potential targets, and overall pharmacological profile remain uncharacterized.

Due to the absence of data on signaling pathways or other logical relationships, no diagrams could be generated for this technical guide.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and a number of known synonyms. However, there is a significant gap in the publicly available scientific literature regarding its commercial trade names, its use in specific experimental protocols, and its biological activity. For researchers and drug development professionals, this compound represents a largely unexplored molecule. Future studies are required to elucidate its potential applications and biological functions.

References

- 1. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Theoretical and Experimental Studies of Amides with a Focus on N,3-dimethylbutanamide

Disclaimer: Due to the limited availability of specific theoretical and experimental research data for N,3-dimethylbutanamide in the public domain, this guide provides a comprehensive overview of the theoretical and experimental methodologies commonly applied to the study of amides. Where available, data for this compound is included; otherwise, representative data and examples from closely related amide structures are used for illustrative purposes.

Introduction to this compound

This compound is a secondary amide with the chemical formula C₆H₁₃NO.[1] Its structure consists of a butanamide backbone with methyl groups attached to the nitrogen atom and the third carbon atom of the butyl chain. While specific research on this particular amide is scarce, its structural features suggest it shares chemical and physical properties common to other secondary amides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| CAS Number | 21458-36-6 | --INVALID-LINK-- |

| Canonical SMILES | CC(C)CC(=O)NC | --INVALID-LINK-- |

| InChIKey | GFWZPTGIVKRQNM-UHFFFAOYSA-N | --INVALID-LINK-- |

| Computed XLogP3 | 0.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

Theoretical Studies of Amides

Theoretical computational chemistry provides deep insights into the molecular properties of amides, including their structure, stability, and spectroscopic characteristics. These studies are crucial for understanding their behavior at a molecular level.

The amide bond (C-N) has a significant partial double bond character due to resonance, which restricts rotation and leads to planar or near-planar conformations. For this compound, conformational analysis would involve studying the rotation around the C-C and C-N single bonds to identify the most stable conformers. Computational methods like Density Functional Theory (DFT) are often employed for this purpose.

Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) are invaluable for interpreting experimental spectra. DFT methods can predict the vibrational modes associated with specific functional groups. For amides, key vibrational modes include the N-H stretch, C=O stretch (Amide I band), and N-H bend coupled with C-N stretch (Amide II band).

Table 2: Representative Calculated Vibrational Frequencies for a Secondary Amide

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3100 | Stretching of the N-H bond. |

| C=O Stretch (Amide I) | 1680 - 1630 | Primarily C=O stretching. |

| N-H Bend (Amide II) | 1570 - 1515 | Coupled N-H in-plane bending and C-N stretching. |

| C-N Stretch | 1400 - 1200 | Stretching of the C-N bond. |

Experimental Protocols

A general and widely used method for the synthesis of secondary amides is the coupling of a carboxylic acid with a primary amine. For this compound, this would involve the reaction of 3-methylbutanoic acid with methylamine (B109427). This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.

Experimental Protocol: Amide Synthesis via Acyl Chloride

-

Preparation of 3-methylbutanoyl chloride:

-

To a round-bottom flask containing 3-methylbutanoic acid (1.0 eq.), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylbutanoyl chloride.

-

-

Amidation:

-

Dissolve the crude 3-methylbutanoyl chloride in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylamine (2.0 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

The synthesized this compound would be characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the different types of protons, including the N-H proton (typically a broad singlet), the N-methyl protons (a doublet if coupled to the N-H proton), and the protons of the 3-methylbutyl group.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon (amide), the N-methyl carbon, and the carbons of the 3-methylbutyl group.

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the amide functional group as detailed in Table 2. The presence of a strong C=O stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹ would be indicative of a secondary amide.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of this compound (115.17 g/mol ).

Potential Signaling Pathways and Biological Activity

Currently, there is no specific information available in scientific literature regarding the biological activity or involvement in signaling pathways of this compound. Amides as a class are prevalent in biologically active molecules, including pharmaceuticals and natural products. Any potential biological activity of this compound would need to be investigated through dedicated screening and mechanistic studies.

Conclusion

While this compound itself has not been the subject of extensive theoretical or experimental investigation, the well-established methodologies for the study of amides provide a clear roadmap for its synthesis, characterization, and computational analysis. Further research would be necessary to elucidate its specific properties and potential applications. This guide serves as a foundational resource for researchers and scientists interested in exploring this and other simple amides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,3-dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N,3-dimethylbutanamide, a valuable amide compound with potential applications in pharmaceutical and chemical research. The primary synthetic route described herein involves the reaction of 3-methylbutanoyl chloride with methylamine (B109427), a robust and high-yielding method for amide bond formation. This protocol includes information on materials, step-by-step procedures, purification techniques, and characterization of the final product. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to facilitate ease of use and reproducibility in a laboratory setting.

Introduction

This compound is an organic compound with the molecular formula C₆H₁₃NO.[1] As an N-substituted amide, it serves as a potential building block in organic synthesis and may be of interest to researchers in drug discovery and development. The synthesis of amides is a fundamental transformation in organic chemistry, and various methods have been developed for this purpose.[][3] The protocol detailed below utilizes the reaction of an acyl chloride with an amine, which is a well-established and efficient method for creating the amide linkage.[][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | |

| Purity (typical) | ≥95% | [1] |

Experimental Protocol: Synthesis of this compound from 3-Methylbutanoyl Chloride

This protocol describes the synthesis of this compound via the nucleophilic acyl substitution of 3-methylbutanoyl chloride with methylamine.

3.1. Materials and Reagents

-

3-Methylbutanoyl chloride (isovaleryl chloride)

-

Methylamine (40% solution in water or as a gas)

-

Triethylamine (B128534) or Pyridine (as a base)

-

Dichloromethane (B109758) (DCM) or Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Reaction Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine. If using a 40% aqueous solution, use an appropriate solvent that is immiscible with water, such as dichloromethane. If using methylamine gas, bubble it through the anhydrous solvent.

-

Addition of Base: Add an equivalent of a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture. This will neutralize the hydrochloric acid byproduct formed during the reaction.[4]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. The reaction between acyl chlorides and amines is often exothermic and can be vigorous.[]

-

Addition of Acyl Chloride: Dissolve 3-methylbutanoyl chloride in the anhydrous solvent in a dropping funnel. Add the acyl chloride solution dropwise to the stirred methylamine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3-methylbutanoyl chloride, after quenching a small aliquot with methanol (B129727) to form the methyl ester for visualization).

3.3. Work-up and Purification

-

Quenching: Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, the organic layer will be the bottom layer. Separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove excess amines), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of N,3-Dimethylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N,3-dimethylbutanamide, a secondary amide, through the coupling of 3-methylbutanoic acid and methylamine (B109427) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Due to the limited availability of specific experimental data for this compound, this protocol is a representative procedure based on well-established methods for amide bond formation.[1][2][3] Additionally, this document presents predicted spectroscopic data to aid in the characterization of the final product. The provided workflow and data are intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and polymers. This compound is a simple secondary amide whose synthesis provides a clear example of the versatile and widely employed carbodiimide (B86325) coupling reaction. This method facilitates the formation of an amide bond between a carboxylic acid and an amine under mild conditions, avoiding the need for harsh reagents or high temperatures that might be incompatible with sensitive functional groups.[1][3]

The use of dicyclohexylcarbodiimide (DCC) as a coupling agent proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and the byproduct, dicyclohexylurea (DCU). A primary challenge in DCC-mediated couplings is the removal of the DCU byproduct, which is addressed in the provided protocol through filtration, exploiting its low solubility in many organic solvents.[2][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21458-36-6 | [5][6] |

| Molecular Formula | C₆H₁₃NO | [5][6] |

| Molecular Weight | 115.17 g/mol | [6] |

| IUPAC Name | This compound | [6] |

Experimental Protocol: Synthesis of this compound via DCC Coupling

This protocol details the synthesis of this compound from 3-methylbutanoic acid and methylamine using DCC as the coupling agent.

Materials:

-

3-Methylbutanoic acid

-

Methylamine (as a solution in THF or as hydrochloride salt)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a stirred solution of 3-methylbutanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methylamine (1.1 equiv.). If using methylamine hydrochloride, add 1.1 equivalents of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine. Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 equiv.).

-

Addition of DCC: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Workup - Removal of DCU: Upon completion of the reaction, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | br s | 1H | N-H |

| ~2.75 | d | 3H | N-CH ₃ |

| ~2.0-2.2 | m | 1H | CH (CH₃)₂ |

| ~1.95 | d | 2H | CH ₂-C=O |

| ~0.95 | d | 6H | CH(C H₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O |

| ~50 | C H₂-C=O |

| ~26 | N-C H₃ |

| ~25 | C H(CH₃)₂ |

| ~22 | CH(C H₃)₂ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | N-H stretch |

| ~2960-2870 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 115 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 72 | [CH(CH₃)₂CH₂CO]⁺ |

| 58 | [CH₃NHCO]⁺ |

| 44 | [CH₃NH₂]⁺ |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

N,3-Dimethylbutanamide: An Obscure Player in the Synthetic Chemist's Toolbox

While the world of organic synthesis is replete with a vast arsenal (B13267) of reagents, N,3-dimethylbutanamide remains a surprisingly enigmatic and seldom-utilized compound. Despite its simple structure, a comprehensive review of scientific literature and patent databases reveals a significant lack of documented applications for this specific isomer as a reagent in organic synthesis. Its more well-known isomers, N,N-dimethylbutanamide and 3,3-dimethylbutanamide, have found broader utility, serving as versatile solvents and synthetic intermediates. The limited information available on this compound primarily pertains to its basic chemical properties, with only a single, highly specific synthetic application reported.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its potential application in synthesis. The available data for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| CAS Number | 21458-36-6 | [2] |

| Purity | Min. 95% | [1] |

Synthesis of this compound

Information regarding the synthesis of this compound itself is scarce in readily accessible scientific literature. Commercial suppliers list the compound, indicating that viable synthetic routes exist, though detailed, published protocols are not prevalent.

Application in Organic Synthesis: A Notable Exception

The overwhelming majority of research focuses on the reactivity and applications of N,N-dimethylbutanamide and 3,3-dimethylbutanamide. N,N-dimethylbutanamide, for instance, is recognized as a versatile organic intermediate in the synthesis of pharmaceuticals and specialty chemicals.[3] Its utility as a building block allows for the construction of complex active pharmaceutical ingredients (APIs).[3]

In stark contrast, the use of this compound as a reagent is documented in a single, niche application: the synthesis of N,3-Dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide. This reaction involves the acid-catalyzed cyclization of acyclic N,N-dialkoxyamines. While this demonstrates a potential synthetic utility, it does not represent a broadly applicable or commonly employed transformation in organic chemistry.

Logical Relationship: Isomer Comparison

The disparity in the documented applications of this compound compared to its isomers can be visualized as a logical relationship.

References

Applications of N,3-Dimethylbutanamide in Medicinal Chemistry: A Review of its Role as a Structural Motif and Synthetic Building Block

Abstract

N,3-Dimethylbutanamide, a simple aliphatic amide, does not possess inherent therapeutic activity based on currently available public data. However, its structural framework is a recurring motif in complex, biologically active molecules, particularly within the payloads of antibody-drug conjugates (ADCs) and as a building block in the synthesis of targeted therapies. This document outlines the inferred applications of this compound in medicinal chemistry, supported by an analysis of its presence in patent literature and the broader significance of the amide scaffold in drug design. Detailed hypothetical protocols for its use as a synthetic intermediate are also provided.

Introduction: The Amide Scaffold in Medicinal Chemistry

The amide bond is a cornerstone of medicinal chemistry, found in a vast array of pharmaceutical agents and natural products. Its prevalence is due to its high stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as proteins and enzymes. Amide-containing compounds exhibit a wide spectrum of pharmacological activities, including anticonvulsant, antibacterial, analgesic, and anti-inflammatory effects. Simple aliphatic amides, like this compound, are often utilized as fundamental building blocks or scaffolds in the construction of more complex therapeutic agents.

This compound: Chemical Properties

While specific experimental data on the biological activity of this compound is scarce, its fundamental chemical properties are well-documented.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Methylisovaleramide, Butanamide, N,3-dimethyl- | PubChem[1] |

| CAS Number | 21458-36-6 | PubChem[1] |

| SMILES | CC(C)CC(=O)NC | PubChem[1] |

Inferred Applications in Medicinal Chemistry

Analysis of patent literature reveals that the this compound moiety is a component of larger, complex molecules with therapeutic applications.

Structural Component of Antibody-Drug Conjugate (ADC) Payloads

Several patents pertaining to antibody-drug conjugates (ADCs) for cancer therapy implicitly reference the this compound structure as part of a larger cytotoxic payload. For instance, patents for anti-CD276 and anti-CKIT ADCs describe a complex molecule where an this compound-like fragment serves as a terminal cap or a linking element within the payload. The lipophilic and relatively simple nature of this fragment may contribute to the overall physicochemical properties of the payload, such as its solubility and membrane permeability, which are critical for its efficacy once released inside a cancer cell.

References

Application Notes and Protocols for N,3-Dimethylbutanamide in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,3-dimethylbutanamide as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities of derived compounds, with a focus on the development of enzyme inhibitors.

Introduction

This compound, a simple branched-chain amide, offers a valuable scaffold for the generation of diverse molecular architectures in drug discovery. Its inherent structural features, including a chiral center at the 3-position and a reactive amide group, provide multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological potency and selectivity. The isobutyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. This document details the application of this compound in the synthesis of novel compounds, with a particular focus on their potential as matrix metalloproteinase (MMP) inhibitors, a class of enzymes implicated in cancer progression and inflammatory diseases.

Data Presentation

The following tables summarize key quantitative data for a series of hypothetical novel compounds derived from an this compound scaffold, targeting matrix metalloproteinases. These values are presented for illustrative purposes to guide SAR studies.

Table 1: Synthetic Yield and Purity of this compound Derivatives

| Compound ID | Modification | Synthetic Steps | Yield (%) | Purity (%) |

| NDB-001 | Hydroxamic acid derivative | 3 | 65 | >98 |

| NDB-002 | Thioamide analogue | 2 | 72 | >99 |

| NDB-003 | Phenyl substitution at N-methyl | 4 | 58 | >97 |

| NDB-004 | Cyclopropyl addition at C4 | 5 | 45 | >98 |

Table 2: In Vitro Biological Activity of NDB Derivatives against MMPs

| Compound ID | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |

| NDB-001 | 1.2 | 1.5 | 1.0 |

| NDB-002 | 5.8 | 7.2 | 4.5 |

| NDB-003 | 0.9 | 1.1 | 0.7 |

| NDB-004 | 2.1 | 2.8 | 1.9 |

Experimental Protocols

Protocol 1: Synthesis of N-((R)-1-phenylethyl)-3-methylbutanamide (a chiral derivative)

This protocol describes a general method for the amidation of 3-methylbutanoic acid with a chiral amine, a key step in creating diverse derivatives from the core structure.

Materials:

-

3-Methylbutanoic acid

-

(R)-(+)-α-Methylbenzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 3-methylbutanoic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (R)-(+)-α-Methylbenzylamine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Hypothetical Synthesis of a Hydroxamic Acid Derivative (NDB-001) for MMP Inhibition

This protocol outlines a plausible synthetic route to a hydroxamic acid derivative of this compound, inspired by the synthesis of known N-hydroxybutanamide MMP inhibitors.

Materials:

-

This compound

-

Reagent for conversion of amide to carboxylic acid (e.g., strong acid or base for hydrolysis)

-